Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate
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Overview
Description
Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate: is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of carbamate, which is widely used in various chemical and industrial applications. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate typically involves the reaction of tert-butyl carbamate with 4-chloroaniline. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve consistent quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various derivatives.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbamic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Based on the specific oxidizing or reducing agents.
Hydrolysis Products: 4-chloroaniline and tert-butyl carbamate.
Scientific Research Applications
Chemistry:
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- Tert-butyl (4-chlorobutyl)carbamate
- Tert-butyl (4-hydroxyphenyl)carbamate
- Tert-butyl benzyl(4-hydroxybutyl)carbamate
Uniqueness: Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it particularly valuable in various research and industrial applications .
Properties
CAS No. |
6526-81-4 |
---|---|
Molecular Formula |
C12H16ClN3O3 |
Molecular Weight |
285.73 g/mol |
IUPAC Name |
tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate |
InChI |
InChI=1S/C12H16ClN3O3/c1-12(2,3)19-11(18)16-15-10(17)14-9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H,16,18)(H2,14,15,17) |
InChI Key |
VTQIAXIDINPWQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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